![molecular formula C19H23ClN2O2S B2678581 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1797092-75-1](/img/structure/B2678581.png)
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
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Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been implicated in the generation of structurally diverse libraries through alkylation and ring closure reactions. This includes the synthesis of compounds like dithiocarbamates, thioethers, and various NH-azoles through reactions involving S-alkylated dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles, respectively. Such synthetic approaches contribute significantly to the development of novel heterocyclic compounds with potential biological activities (Roman, 2013).
Antimicrobial and Anti-inflammatory Agents
The compound has also been explored for its role in the preparation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, showcasing the compound's versatility in contributing to the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Molecular Structure and Solubility Studies
Structural characterization and solubility thermodynamics of compounds related to "1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one" have been a focus, highlighting the compound's relevance in understanding physicochemical properties. This includes studies on crystal structure determination and solubility in various solvents, providing insights into the physicochemical characteristics essential for drug design and development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-13-15(14(2)24-21-13)7-8-19(23)22-10-9-18(25-12-11-22)16-5-3-4-6-17(16)20/h3-6,18H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATOJLFPQWSCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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